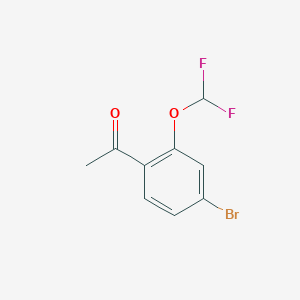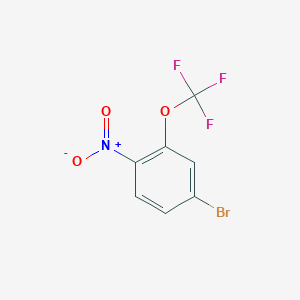
4-氰基-3-硝基苯甲酸甲酯
概述
描述
“Methyl 4-cyano-3-nitrobenzoate” is a chemical compound with the molecular formula C9H6N2O4 . It is a derivative of benzoic acid, with a nitro group (-NO2) and a cyano group (-CN) attached to the benzene ring .
Synthesis Analysis
The synthesis of nitrobenzoate derivatives typically involves the nitration of methyl benzoate . This process is an example of an electrophilic aromatic substitution reaction, where a nitro group (-NO2) substitutes for one of the hydrogen atoms on the benzene ring .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyano-3-nitrobenzoate” consists of a benzene ring with a nitro group (-NO2), a cyano group (-CN), and a methyl ester group (-COOCH3) attached . The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on the nitrogen atom and a half-negative charge on each oxygen atom .Chemical Reactions Analysis
The nitration of methyl benzoate is a key reaction in the synthesis of nitrobenzoate derivatives . This reaction involves the substitution of a nitro group (-NO2) for one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
“Methyl 4-cyano-3-nitrobenzoate” has a molecular weight of 206.15 g/mol . Nitro compounds, such as this one, are an important class of nitrogen derivatives. The nitro group (-NO2) is a hybrid of two equivalent resonance structures, which contributes to the physical and chemical properties of the compound .科学研究应用
溶解度和热力学
- 溶解度测定和热力学建模:对相关化合物(如与 4-氰基-3-硝基苯甲酸甲酯具有结构相似性的 3-甲基-4-硝基苯甲酸)的研究揭示了在各种有机溶剂中的溶解度和热力学性质的见解。此信息对于优化相关化学化合物的纯化工艺至关重要 (Wu 等人,2016)。
合成工艺
- 相关化合物的合成:通过使用分子氧催化氧化合成 3-甲基-4-硝基苯甲酸等化合物,说明了可能与 4-氰基-3-硝基苯甲酸甲酯相似或适用的化学过程。此类研究提供了对高效和创新合成方法的见解 (Cai 和 Shui,2005)。
教育和实验应用
- 化学教育:相关化合物的合成(如 4-氨基-3-硝基苯甲酸甲酯)可用作有机化学课程中的教学实验,展示酯化反应的实际应用。这种实验可能会在教育环境中适用于 4-氰基-3-硝基苯甲酸甲酯 (Kam 等人,2020)。
化学相互作用和性质
- 非共价相互作用的研究:对可能与 4-氰基-3-硝基苯甲酸甲酯具有结构特征的化合物(如 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯)的晶体结构的研究,有助于理解此类分子中的非共价相互作用。这些研究对于开发新材料和理解分子相互作用至关重要 (Portilla 等人,2007)。
光学和热学性质
- 结构和光学表征:对 4-甲基-3-硝基苯甲酸的研究突出了理解此类化合物的结构、光学、热学和力学性质的重要性。这些研究对于材料科学和工程中的潜在应用至关重要 (Bharathi 等人,2016)。
作用机制
Target of Action
Nitro compounds, a class to which methyl 4-cyano-3-nitrobenzoate belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways, including the nitration of aromatic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Nitro compounds can have various effects, including the potential to form new bonds with their targets .
Action Environment
The compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
安全和危害
未来方向
The future directions for research on “Methyl 4-cyano-3-nitrobenzoate” could involve further studies on its energetic properties and structural characteristics . Additionally, its potential applications in various fields, such as in the synthesis of other chemical compounds, could also be explored .
Relevant Papers Several papers have been published on the topic of nitrobenzoate derivatives. For instance, a study on the thermochemical properties of nitrobenzoate isomers was conducted to assess the energetic and structural effects of nitro substituents in methyl benzoate . Another paper discussed the structure, properties, and synthesis of "Methyl 4-(benzylamino)-3-nitrobenzoate" .
生化分析
Biochemical Properties
Methyl 4-cyano-3-nitrobenzoate plays a significant role in biochemical reactions due to its nitro and cyano functional groups. These groups are known to participate in various chemical reactions, including nucleophilic substitution and reduction reactions . The compound interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it may interact with cytochrome P450 enzymes involved in the oxidative metabolism of xenobiotics . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
Methyl 4-cyano-3-nitrobenzoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The nitro group in the compound can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to changes in cell function . For instance, it can modulate the activity of transcription factors and enzymes involved in oxidative stress responses, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 4-cyano-3-nitrobenzoate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the reduction of the nitro group can generate reactive intermediates that form covalent bonds with nucleophilic sites on proteins, altering their activity . Additionally, the cyano group can participate in nucleophilic addition reactions, further influencing the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-cyano-3-nitrobenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the nitro group can undergo reduction to form amino derivatives, which may have different biochemical activities . The degradation products can also interact with cellular components, leading to long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of Methyl 4-cyano-3-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At high doses, it can cause adverse effects such as oxidative stress, DNA damage, and apoptosis . The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
Methyl 4-cyano-3-nitrobenzoate is involved in various metabolic pathways, including oxidative and reductive metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated derivatives . Additionally, nitroreductases can reduce the nitro group to an amino group, further influencing the compound’s metabolic fate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 4-cyano-3-nitrobenzoate within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The distribution of the compound within cells can also affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of Methyl 4-cyano-3-nitrobenzoate is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . For instance, the nitro group can undergo reduction in the mitochondria, generating reactive intermediates that modulate mitochondrial function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 4-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYWMHNXWCCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)

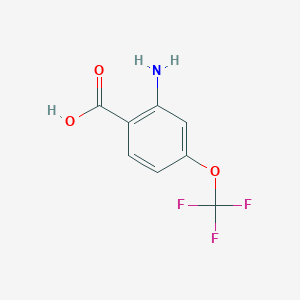

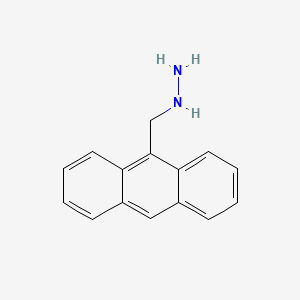
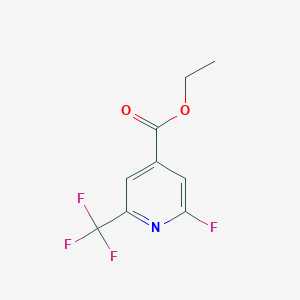
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)
